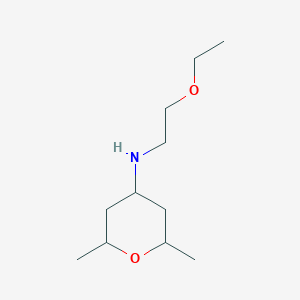
3,4-Dihydro-1H-2-benzopyran-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1H-2-benzopyran-4-thiol is an organic compound belonging to the class of 2-benzopyrans. It is characterized by a bicyclic structure consisting of a benzene ring fused to a pyran ring, with a thiol group attached at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Dihydro-1H-2-benzopyran-4-thiol involves the reaction of benzothiophene with hydrogen gas in the presence of iron cyanide as a catalyst. This reaction is typically carried out under high temperature and pressure conditions . Another approach involves the use of derivatives of 3,4-Dihydro-1H-2-benzopyran-4-one as starting materials, which are then subjected to various chemical transformations to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The specific conditions and equipment used can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-1H-2-benzopyran-4-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-1H-2-benzopyran-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of dyes, light-sensitive materials, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function and activity. This interaction can lead to changes in cellular processes and signaling pathways, making the compound useful for studying and modulating biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-1H-2-benzopyran-4-one: Lacks the thiol group but shares a similar core structure.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Contains a hydroxyl group and a methyl group, offering different chemical properties
Uniqueness
The thiol group allows for specific interactions with biological molecules and provides opportunities for further chemical modifications .
Eigenschaften
Molekularformel |
C9H10OS |
|---|---|
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isochromene-4-thiol |
InChI |
InChI=1S/C9H10OS/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2 |
InChI-Schlüssel |
WBQOLUODQGQUKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2CO1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate](/img/structure/B13224917.png)


![(2-Methylbutan-2-YL)[(3-methylphenyl)methyl]amine](/img/structure/B13224935.png)





